Functional Selectivity: Gα Inhibition & β Activation
The compound 866051‑54‑9 is described as both an inhibitor of protein interactions with the G‑protein α‑subunit and an activator of the β‑subunit . In contrast, the close structural analog 4,6‑dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone (CAS 477864‑60‑1) lacks documented β‑subunit activator activity and is primarily categorized as a sulfonyl‑pyridinone building block without specific G‑protein pharmacology claims [1]. No direct quantitative comparison is available; however, the qualitative functional divergence suggests that 866051‑54‑9 engages an additional protein interface that the 2‑propenyl analog does not.
| Evidence Dimension | Functional activity profile (Gα inhibition + β activation vs. generic sulfonyl-pyridinone) |
|---|---|
| Target Compound Data | Potent and selective inhibitor of Gα‑protein interactions; β‑subunit activator (qualitative descriptor, no IC₅₀/EC₅₀ reported) . |
| Comparator Or Baseline | CAS 477864‑60‑1: No Gα‑ or β‑subunit activity reported; described only as a synthetic intermediate [1]. |
| Quantified Difference | Not quantifiable – qualitative distinction only. |
| Conditions | Literature/vendor descriptions; no unified assay exists. |
Why This Matters
For researchers building RGS4‑ or G‑protein‑targeted assays, the dual activity of 866051‑54‑9 may enable experiments that a simple sulfonyl‑pyridinone analog cannot support, justifying its selection despite the lack of published potency values.
- [1] Kuujia. CAS 477864‑60‑1: 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone. https://www.kuujia.com (accessed 2026‑04‑28). View Source
